Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl-
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Overview
Description
Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of thiophene-2-carboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired thieno[3,4-b] derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production of thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein conformation . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with a similar thiophene ring system but different ring fusion.
Thieno[2,3-b]pyridine: Features a pyridine ring fused to a thiophene ring, offering different electronic properties.
Pyrano[4,3-b]thieno[3,2-e]pyridine: Contains a pyrano ring fused to a thieno-pyridine system, used in various biological applications.
Uniqueness
Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-2-tetradecyl- is unique due to its specific ring fusion and the presence of a long alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
CAS No. |
168908-23-4 |
---|---|
Molecular Formula |
C20H34O2S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3-tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C20H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-21-19-16-23-17-20(19)22-18/h16-18H,2-15H2,1H3 |
InChI Key |
ITTFJJWUFNMGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1COC2=CSC=C2O1 |
Related CAS |
168908-26-7 |
Origin of Product |
United States |
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